2-(2-hydroxyethylamino)-N-(4-methylsulfanylphenyl)acetamide
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Overview
Description
2-(2-hydroxyethylamino)-N-(4-methylsulfanylphenyl)acetamide is an organic compound characterized by the presence of a hydroxyethylamino group and a methylsulfanylphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethylamino)-N-(4-methylsulfanylphenyl)acetamide typically involves the reaction of 4-methylsulfanylphenylamine with 2-chloro-N-(2-hydroxyethyl)acetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyethylamino)-N-(4-methylsulfanylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines.
Substitution: The hydroxyethylamino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-hydroxyethylamino)-N-(4-methylsulfanylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethylamino)-N-(4-methylsulfanylphenyl)acetamide involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-hydroxyethylamino)-N-phenylacetamide: Lacks the methylsulfanyl group, resulting in different chemical and biological properties.
N-(4-methylsulfanylphenyl)acetamide: Lacks the hydroxyethylamino group, affecting its reactivity and applications.
Uniqueness
2-(2-hydroxyethylamino)-N-(4-methylsulfanylphenyl)acetamide is unique due to the presence of both hydroxyethylamino and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
918884-42-1 |
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Molecular Formula |
C11H16N2O2S |
Molecular Weight |
240.32 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)-N-(4-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C11H16N2O2S/c1-16-10-4-2-9(3-5-10)13-11(15)8-12-6-7-14/h2-5,12,14H,6-8H2,1H3,(H,13,15) |
InChI Key |
QMKODMLDVZQSNX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)CNCCO |
Origin of Product |
United States |
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